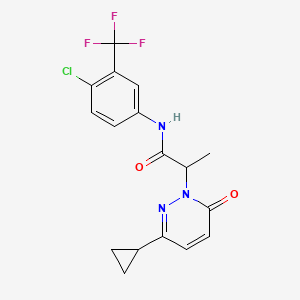
1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol” is a complex organic molecule. It contains a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. It also has a thiol group (-SH), which is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom. The presence of a 2,4-dichloro-5-methoxyphenyl group indicates a phenyl ring (a variant of a benzene ring) with chlorine atoms at the 2nd and 4th positions and a methoxy group (-OCH3) at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetraazole ring, thiol group, and 2,4-dichloro-5-methoxyphenyl group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetraazole ring and polarizable chlorine atoms could influence its solubility in different solvents .Applications De Recherche Scientifique
Corrosion Inhibition
Corrosion Control of Mild Steel : A study explored the inhibition performance of a similar compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, on mild steel in hydrochloric acid medium. This compound demonstrated significant inhibition efficiency, indicating its potential as a corrosion inhibitor for mild steel in acidic environments (Bentiss et al., 2009).
Antimicrobial Activities
Synthesis and Antimicrobial Activities : Another study synthesized derivatives of 1,2,4-triazole and evaluated their antimicrobial activities. Some derivatives showed good or moderate activities against tested microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant and Antibacterial Properties
Thiadiazaphosphol-2-ones : Compounds derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol were synthesized and exhibited potent in vitro antioxidant activity and significant antibacterial activity. This indicates their potential in medicinal chemistry for developing new antioxidant and antibacterial agents (Balakrishna et al., 2008).
Antiproliferative Activity
Antiproliferative Activity of Thiazolo[3,2b][1,2,4]triazoles : New compounds were synthesized and evaluated for their antiproliferative activity. One of the derivatives exhibited promising activity, highlighting the potential for cancer treatment research (Narayana et al., 2010).
Anti-Inflammatory Activity
Synthesis of Triazole Derivatives Exhibiting Anti-Inflammatory Activity : A study synthesized new S-alkylated 1,2,4-triazole-3-thiols with methoxyphenyl substituents. Several synthesized derivatives showed anti-inflammatory activity, suggesting their potential in anti-inflammatory drug development (Labanauskas et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4OS/c1-15-7-3-6(4(9)2-5(7)10)14-8(16)11-12-13-14/h2-3H,1H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGGSGDEZDQKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=S)N=NN2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2746678.png)


![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B2746683.png)
![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2746685.png)

![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2746689.png)

![1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2746691.png)

![3-[(3-Methylbenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2746695.png)
![3-(3,4-dimethoxyphenyl)-9-isobutyl-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2746696.png)
![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methylbenzoate](/img/structure/B2746700.png)
![2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2746701.png)